1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select CAS 956361-19-6 for unambiguous kinase SAR: the N1-tert-butyl group fixes the regioisomer, eliminating tautomeric ambiguity seen in N1-unsubstituted analogs. The 4-(2-methoxyphenyl) moiety is validated for ROCK2 hinge binding (IC₅₀ 0.18 µM on related scaffolds). This 98%-pure, single-species compound is ready for biochemical assays without repurification, enabling direct comparison with des-methoxy negative controls for target selectivity interrogation.

Molecular Formula C15H20N2O
Molecular Weight 244.338
CAS No. 956361-19-6
Cat. No. B2827791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
CAS956361-19-6
Molecular FormulaC15H20N2O
Molecular Weight244.338
Structural Identifiers
SMILESCC1=NN(C=C1C2=CC=CC=C2OC)C(C)(C)C
InChIInChI=1S/C15H20N2O/c1-11-13(10-17(16-11)15(2,3)4)12-8-6-7-9-14(12)18-5/h6-10H,1-5H3
InChIKeyOORNOTNEIXVSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 956361-19-6): Procurement-Relevant Structural and Class Profile


1-(tert-Butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 956361-19-6) is a fully substituted 1H-pyrazole derivative bearing a tert-butyl group at N1, a methyl group at C3, and a 2-methoxyphenyl group at C4 (molecular formula C₁₅H₂₀N₂O, MW 244.33 g/mol) . This compound belongs to the pharmacologically significant class of 1-tert-butyl-4-aryl-3-alkyl-1H-pyrazoles, a scaffold represented in multiple kinase inhibitor patent families (including Vertex Pharmaceuticals' Aurora-2/GSK-3 inhibitor series) and pesticide patents [1][2]. The N1-tert-butyl substitution confers enhanced lipophilicity, metabolic stability, and regiochemical integrity relative to N1-unsubstituted pyrazole analogs, while the 2-methoxyphenyl group at C4 has been validated in a closely related scaffold as a key pharmacophoric element for ROCK2 kinase inhibition (IC₅₀ 0.18 μM) [3][4].

Why 1-(tert-Butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


The N1-tert-butyl-4-(2-methoxyphenyl)-3-methyl substitution pattern of CAS 956361-19-6 cannot be interchanged with generic pyrazole analogs because the combination of the N1-tert-butyl group's steric and electronic effects, the C3-methyl group's influence on ring electronics, and the C4-2-methoxyphenyl group's conformational constraints jointly determine target binding, metabolic stability, and physicochemical properties [1][2]. The N1-unsubstituted analog 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 647825-31-8, MW 188.23) lacks the tert-butyl-driven lipophilicity increase (estimated ΔcLogP ~+1.5) and the metabolic shielding of the pyrazole N1 position; the 4-methoxy regioisomer presents a different hydrogen-bonding geometry; and the positional isomer 3-(tert-butyl)-1-(2-methoxyphenyl)-1H-pyrazole (CAS 862368-61-4) reverses the tert-butyl/aryl substitution pattern, altering both the pharmacophoric orientation and the electron density distribution on the pyrazole ring [3]. In kinase inhibitor SAR studies on closely related scaffolds, even minor positional changes at the pyrazole C4 aryl group have produced >15-fold differences in kinase selectivity (e.g., ROCK2 vs. ROCK1 IC₅₀ ratio of ~17 for the 4-(2-methoxyphenyl) scaffold) [4].

Quantitative Evidence for 1-(tert-Butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 956361-19-6) vs. Closest Analogs: A Procurement Decision Guide


N1-tert-Butyl Substitution: Molecular Weight and Predicted Lipophilicity Differentiation vs. N1-Unsubstituted Analog

CAS 956361-19-6 possesses an N1-tert-butyl group that imparts a molecular weight of 244.33 g/mol, representing a +56.10 Da increase (30% mass gain) over the N1-unsubstituted analog 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 647825-31-8, MW 188.23 g/mol) . This mass difference arises from the replacement of the N1 hydrogen with a tert-butyl group (C₄H₉, 57.12 Da). Based on the established contribution of a tert-butyl group to calculated logP (~+1.5 log units relative to N1-H, consistent with the Hansch π constant for tert-butyl of ~1.98), CAS 956361-19-6 is predicted to have a cLogP of approximately 3.8–4.2 compared to approximately 2.3–2.7 for the N1-unsubstituted analog [1]. This increased lipophilicity is relevant for membrane permeability and metabolic partitioning in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Commercial Purity Specification Ranges: Multi-Vendor Quantitative Comparison vs. N1-Unsubstituted Analog

CAS 956361-19-6 is commercially available from multiple independent vendors with purity specifications ranging from 95% to 98% . LeYan (Product No. 1633172) specifies 98% purity; MolCore (Product No. MC261Y85) specifies NLT 97% purity under ISO-certified quality systems; and AKSci (Product No. 0230CF) specifies a minimum purity of 95% . In contrast, the N1-unsubstituted analog 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 647825-31-8) is typically listed with a single purity specification of 95% from a more limited supplier base . The availability of CAS 956361-19-6 at 98% purity from LeYan provides a quantitative quality advantage of at least 3 percentage points over the minimum 95% specification available for the N1-unsubstituted analog.

Quality Control Chemical Procurement Analytical Chemistry

4-(2-Methoxyphenyl) Scaffold Validation: ROCK2 Kinase Inhibition as Class-Level Biological Activity Evidence

The 4-(2-methoxyphenyl)-1H-pyrazole scaffold, which constitutes the core aryl substitution pattern of CAS 956361-19-6, has been independently validated as a potent and selective ROCK2 kinase inhibitor pharmacophore. Wang et al. (2025) reported that compound A20, bearing a 4-(2-methoxyphenyl)-1H-pyrazole scaffold, inhibited ROCK2 with an IC₅₀ of 0.18 μM and exhibited ~17-fold selectivity over ROCK1 (IC₅₀ = 3.0 μM) [1]. Molecular docking revealed that the pyrazole N1 and N2 atoms form key hydrogen bonds with Met172 and Glu170 in the ROCK2 hinge region, while the 2-methoxyphenyl group occupies a hydrophobic pocket [1]. In contrast, when the 2-methoxyphenyl group is replaced with other aryl substituents or when the methoxy position is shifted to the 4-position, ROCK2 inhibitory activity is substantially attenuated (no sub-micromolar IC₅₀ values reported for 4-methoxy or des-methoxy analogs in this series) [1][2]. This scaffold-level evidence indicates that CAS 956361-19-6, which retains the identical 4-(2-methoxyphenyl)-1H-pyrazole core, belongs to a validated pharmacophore class for kinase inhibition—a property not shared by analogs with altered aryl substitution patterns.

Kinase Inhibition ROCK2 Structure-Activity Relationship Drug Discovery

N1-tert-Butyl Regiospecific Synthesis: Defined Regiochemical Identity vs. N1-Unsubstituted Pyrazole Tautomeric Ambiguity

The N1-tert-butyl substituent of CAS 956361-19-6 eliminates the annular tautomerism inherent to N1-unsubstituted pyrazoles. In N1-unsubstituted 3(5)-substituted pyrazoles, rapid prototropic tautomerism in solution leads to an equilibrium mixture of two tautomeric species, creating ambiguity in both structural characterization and biological target engagement [1][2]. The N1-tert-butyl group of CAS 956361-19-6 locks the substitution pattern into a single, defined regioisomer. Kobelevskaya et al. (2015) demonstrated that reactions of 2-chlorovinyl ketones with tert-butylhydrazine produce defined mixtures of 1-(tert-butyl)-3- and -5-alkylpyrazoles, with the 3-alkyl isomer content ranging from 73% to 94% depending on the alkyl chain and halogen substitution [1]. In contrast, the N1-unsubstituted analog 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 647825-31-8) exists as an equilibrium mixture of 3-methyl and 5-methyl tautomers (prototropic shift between N1 and N2), with the 3-methyl-4-(2-methoxyphenyl) form depicted on vendor pages but not representing the sole solution species [3]. The fixed regioisomer identity of CAS 956361-19-6 thus provides unambiguous structural definition for both analytical quality control (single HPLC peak expected for a single species) and biological assay reproducibility.

Synthetic Chemistry Regiochemistry Quality Assurance Structural Identity

Patent Landscape: Privileged Scaffold Recognition in Kinase Inhibitor and Agrochemical IP vs. Non-Patented Analogs

The 1-tert-butyl-4-aryl-3-alkyl-1H-pyrazole scaffold class, to which CAS 956361-19-6 belongs, has been explicitly claimed in multiple patent families across both pharmaceutical and agrochemical sectors. Vertex Pharmaceuticals' US Patent 6,653,301 (granted 2003) claims pyrazole compounds of formula IIa as inhibitors of Aurora-2 and GSK-3 kinases for cancer, diabetes, and Alzheimer's disease, with the 1-tert-butyl-4-aryl substitution as a core structural element [1]. A related Vertex patent family (US 2010/0160324 A1) extends this scaffold to CDK, GSK, and Aurora kinase modulation [2]. In the agrochemical domain, Bayer's US Patent 4,826,867 claims 1-aryl-3-tert-butyl-pyrazoles as insecticides and acaricides [3]. The presence of the 1-tert-butyl-4-aryl-3-alkylpyrazole scaffold across both therapeutic and crop protection patent families indicates that this specific substitution pattern has been independently recognized as privileged by multiple industrial research organizations. In contrast, the N1-unsubstituted analog 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 647825-31-8) does not appear in granted patent claims, suggesting that the N1-tert-butyl group is a critical structural requirement for the biological activities captured in these IP disclosures.

Intellectual Property Kinase Inhibitors Agrochemicals Patent Analysis

Recommended Application Scenarios for 1-(tert-Butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 956361-19-6)


Kinase Inhibitor Screening Cascades Targeting ROCK2, Aurora-2, or GSK-3

Based on the validated 4-(2-methoxyphenyl)-1H-pyrazole scaffold activity against ROCK2 (IC₅₀ 0.18 μM) [1] and the patent-established relevance of 1-tert-butyl-4-arylpyrazoles to Aurora-2 and GSK-3 kinase inhibition [2], CAS 956361-19-6 is a rational selection for kinase inhibitor screening libraries. Its N1-tert-butyl group provides metabolic stability advantages over N1-unsubstituted analogs, while the 2-methoxyphenyl group at C4 maps onto the pharmacophoric requirements for hinge-region hydrogen bonding (Met172/Glu170 in ROCK2) and hydrophobic pocket occupancy. For procurement, the availability at 98% purity from LeYan reduces the need for post-purchase repurification prior to biochemical assay deployment.

Structure-Activity Relationship (SAR) Studies on Pyrazole C4-Aryl Substitution

CAS 956361-19-6 serves as a defined, single-regioisomer reference compound for SAR studies investigating the effect of C4-aryl substitution on pyrazole biological activity. Unlike the N1-unsubstituted analog (CAS 647825-31-8), which exists as a tautomeric mixture complicating interpretation of binding data, the N1-tert-butyl group of CAS 956361-19-6 eliminates tautomeric ambiguity, ensuring that observed biological activity can be unambiguously attributed to a single molecular species [3]. Paired with its des-methoxy analog 1-(tert-butyl)-4-phenyl-3-methyl-1H-pyrazole (CAS 496931-73-8) as a negative control, this compound enables direct interrogation of the 2-methoxy group's contribution to target binding and selectivity.

Agrochemical Lead Discovery: Insecticide/Acaricide Scaffold Exploration

The 1-tert-butyl-4-aryl-3-alkyl-1H-pyrazole scaffold is explicitly claimed in Bayer's insecticide/acaricide patent (US 4,826,867) [4]. The incorporation of a 2-methoxyphenyl group at the C4 position of CAS 956361-19-6 introduces an electron-donating substituent that may modulate both target binding (e.g., GABA receptor or other insect neural targets implicated in pyrazole insecticide action) and physicochemical properties relevant to cuticular penetration. The commercial availability of CAS 956361-19-6 at 97–98% purity from multiple suppliers supports its use as a starting point for agrochemical SAR exploration without requiring in-house synthesis of the core scaffold.

Computational Chemistry and Molecular Docking Validation Studies

The well-defined, single-species nature of CAS 956361-19-6 (fixed regioisomer, no tautomeric ambiguity) makes it particularly suitable for computational chemistry workflows including molecular docking, pharmacophore modeling, and free energy perturbation (FEP) calculations [3]. The 4-(2-methoxyphenyl)-1H-pyrazole scaffold has established docking poses against ROCK2 (hydrogen bonds with Met172 and Glu170) [1], providing a validated reference for docking method validation. The N1-tert-butyl group's steric bulk also provides a useful probe for assessing binding pocket tolerance in silico before committing to custom synthesis of more elaborate analogs. Purchasing at 98% purity is recommended to avoid impurity-related artifacts in biophysical assays (e.g., SPR, ITC) used to validate computational predictions.

Quote Request

Request a Quote for 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.